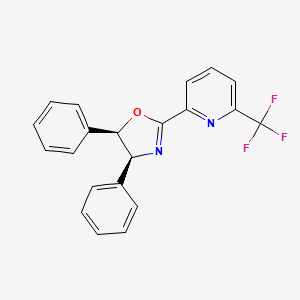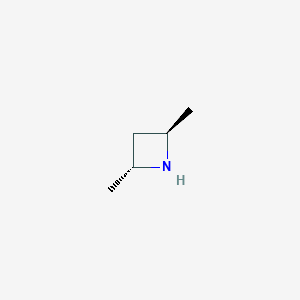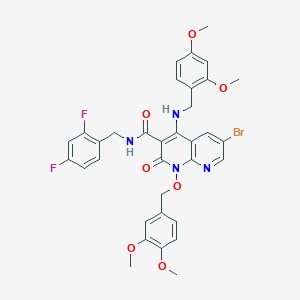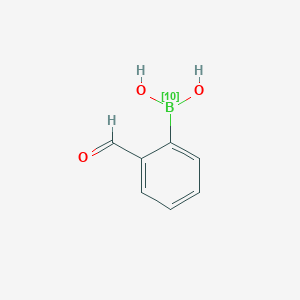
(S,R)-6-CF3-Pyox-BisPh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R)-6-CF3-Pyox-BisPh is a chiral ligand used in asymmetric synthesis, particularly in the field of organometallic chemistry. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-6-CF3-Pyox-BisPh typically involves the following steps:
Formation of the Pyox Ligand: The pyox ligand is synthesized through a multi-step process that includes the formation of a pyridine-oxazoline core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent.
Coupling with Bisphosphine: The final step involves coupling the pyox ligand with a bisphosphine moiety under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R)-6-CF3-Pyox-BisPh undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Reduction reactions involving this compound typically require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts like palladium or platinum.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(S,R)-6-CF3-Pyox-BisPh has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S,R)-6-CF3-Pyox-BisPh involves its ability to coordinate with metal centers in catalytic complexes. This coordination induces a chiral environment, which facilitates enantioselective reactions. The molecular targets include transition metal catalysts, and the pathways involved are primarily related to the formation of chiral intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,R)-6-CF3-Pyox: A similar compound without the bisphosphine moiety.
(S,R)-6-CF3-BisPh: A related compound lacking the pyox ligand.
(S,R)-6-CF3-Pyox-BisPh-OMe: A methoxy-substituted derivative.
Uniqueness
This compound is unique due to its combination of the pyox ligand and bisphosphine moiety, which provides enhanced stability and reactivity in catalytic reactions. This combination allows for higher enantioselectivity and broader applicability in asymmetric synthesis compared to similar compounds.
Propriétés
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-[6-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)17-13-7-12-16(25-17)20-26-18(14-8-3-1-4-9-14)19(27-20)15-10-5-2-6-11-15/h1-13,18-19H/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCMBMCBMJRRZ-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate](/img/structure/B8118544.png)
![tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8118552.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)


![(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8118626.png)
![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)

![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)
